molecular formula C26H26N4O5 B6561084 N-benzyl-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide CAS No. 921569-25-7

N-benzyl-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B6561084
CAS No.: 921569-25-7
M. Wt: 474.5 g/mol
InChI Key: QPIWXTSEMMXVOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a structurally complex pyrido[3,2-d]pyrimidine derivative characterized by:

  • A pyrido[3,2-d]pyrimidine core with 2,4-dioxo functionality.
  • An N-benzyl acetamide side chain at position 1, contributing to hydrogen bonding and steric bulk.

This compound’s design leverages modifications to optimize bioactivity, particularly in oncology and neurological disorders, by balancing solubility, target affinity, and metabolic stability.

Properties

IUPAC Name

N-benzyl-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5/c1-34-21-11-10-18(15-22(21)35-2)12-14-29-25(32)24-20(9-6-13-27-24)30(26(29)33)17-23(31)28-16-19-7-4-3-5-8-19/h3-11,13,15H,12,14,16-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIWXTSEMMXVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrido/Pyrimidine Derivatives

Compound Name / Core Structure Key Substituents Biological Activity Key References
Target Compound: Pyrido[3,2-d]pyrimidine 3,4-dimethoxyphenethyl, N-benzyl acetamide Antitumor (hypothesized) []
Pyrido[3',2':4,5]furo[3,2-d]pyrimidines Furan ring fusion, amine/chloro groups Antitumor, anticonvulsant
Thieno[3,2-d]pyrimidines Thiophene ring fusion, S/N-substituents ATR kinase inhibition, anticancer
Pyrimidin-2-ylamino derivatives 2,4-dimethoxyphenyl, acetamide Not specified (structural analog)
Benzothieno[3,2-d]pyrimidines Benzothiophene fusion, aryl amines CLK1/DYRK1A kinase inhibition

Key Observations :

  • Substituent Effects: The 3,4-dimethoxyphenethyl group in the target compound mirrors substituents in ’s pyrimidin-2-ylamino derivative, which may enhance interactions with hydrophobic kinase pockets .

Toxicity and Pharmacokinetics

  • Toxicity : Pyrido-furo derivatives () have LD50 values of 450–930 mg/kg, suggesting moderate safety. The target compound’s acetamide group may enhance metabolic stability, reducing hepatotoxicity risks compared to amine-bearing analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.